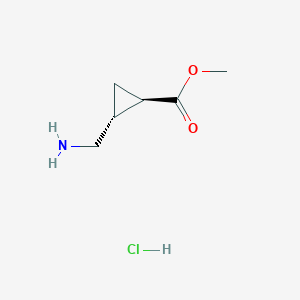

Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride

Description

Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride is a cyclopropane derivative featuring an aminomethyl substituent at the trans-2 position and a methyl ester group. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol (CAS: 105614-25-3) .

Synthetic routes for analogous compounds, such as methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, involve condensation reactions followed by salt formation (e.g., using toluenesulfonate), as described in a 2024 European patent application . The compound’s NMR data (e.g., δ 9.18 ppm for amine protons) and purity (≥95%) are critical for confirming its structural integrity .

Properties

IUPAC Name |

methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMAQOHBCUYYNU-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132592-84-8 | |

| Record name | rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound often involve the use of diazo esters in reactions with α,β-unsaturated amino acid derivatives to obtain conformationally rigid analogs of glutamic acid . The addition of methyl diazoacetate to 2-(N-acetylamino)acrylate proceeds nonstereoselectively, resulting in an equimolar mixture of cis and trans isomers of the amino acid .

Chemical Reactions Analysis

Types of Reactions: Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve mild temperatures and the presence of catalysts such as palladium or rhodium .

Major Products: The major products formed from these reactions include substituted cyclopropane derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Pharmacological Applications

1. Serotonin Receptor Agonism:

Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride has been investigated for its activity as a selective agonist at the serotonin 2C receptor. Research indicates that compounds derived from this structure exhibit functional selectivity, which is crucial for developing antipsychotic medications. For instance, a series of N-substituted (2-phenylcyclopropyl)methylamines were synthesized to explore their efficacy in signaling pathways mediated by the serotonin 2C receptor, showing promising results in terms of selectivity and potency .

2. Antipsychotic Activity:

In animal models, compounds related to this compound have demonstrated significant antipsychotic-like effects. For example, one study highlighted a compound that reduced immobility time in the mouse forced swim test, suggesting potential antidepressant and antipsychotic properties .

3. Neuropharmacological Research:

The compound has been utilized in neuropharmacological studies to understand its interaction with various neurotransmitter systems. Its structural modifications have led to the discovery of new ligands that show selective binding to serotonin receptors, which is vital for developing treatments for mood disorders and schizophrenia .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The synthetic pathways often include cycloalkylation reactions and subsequent modifications to enhance pharmacological activity. For example, modifications to the cyclopropane ring and aminomethyl side chain have been reported to significantly influence the biological activity of the resulting compounds .

Case Studies

Case Study 1: Development of 5-HT2C Agonists

A series of studies focused on developing selective 5-HT2C agonists from this compound derivatives. One notable compound exhibited an EC50 of 23 nM in calcium flux assays, demonstrating high efficacy and selectivity over other serotonin receptor subtypes. This compound's unique profile indicates its potential as a lead candidate for further development in treating psychiatric disorders .

Case Study 2: Antidepressant-Like Effects

In another study, compounds derived from this compound were tested for their antidepressant-like effects using the forced swim test in rodents. Results showed that certain derivatives significantly reduced immobility time, suggesting potential as antidepressants .

Data Tables

| Compound | Receptor Activity | EC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | 5-HT2C Agonist | 23 | High |

| Compound B | 5-HT2A Agonist | 120 | Moderate |

| Compound C | 5-HT2B Agonist | 585 | Low |

Mechanism of Action

The mechanism of action of Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride and related cyclopropane derivatives:

Key Observations :

- Aminomethyl vs.

- Steric and Electronic Effects : The trifluoromethylphenyl substituent in trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride introduces significant hydrophobicity and electron-withdrawing effects, which may improve metabolic stability in drug candidates .

- Ring Strain : All cyclopropane derivatives exhibit ring strain, but the trans-configuration in the target compound reduces steric hindrance compared to cis isomers, favoring synthetic accessibility .

Biological Activity

Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuromodulation and receptor interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research data.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its unique strain and electronic properties that can influence biological activity. The compound's structure allows it to interact with various receptors in the central nervous system (CNS), particularly those involved in neurotransmission.

Research indicates that this compound acts primarily as a modulator of the gamma-aminobutyric acid (GABA) receptor system. GABA is the principal inhibitory neurotransmitter in the CNS, and compounds that enhance GABA receptor activity can have significant effects on anxiety, mood regulation, and cognitive functions.

- GABA Receptor Binding : Studies demonstrate that this compound exhibits binding affinity to GABA receptors, suggesting its role in modulating synaptic transmission. For instance, it has been shown to inhibit [^3H]-muscimol binding in rat brain membranes, indicating its potential as a GABAergic agent .

- Muscarinic Receptor Modulation : The compound may also interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive processes and neurodegenerative diseases such as Alzheimer's. Agonists at these receptors can promote cognitive function and neuroprotection .

In Vitro Studies

In vitro studies have highlighted the potency of this compound in various assays:

- GABA Binding Assays : The compound demonstrated significant inhibition of GABA receptor binding with an IC₅₀ value indicating high potency .

- Muscarinic Receptor Activity : Compounds structurally related to methyl trans-2-(aminomethyl)cyclopropanecarboxylate have shown efficacy in enhancing cognitive performance in animal models, particularly in tasks assessing working memory .

In Vivo Studies

Case studies involving animal models have provided insights into the therapeutic potential of this compound:

- Cognitive Enhancement : In rodent models, administration of this compound resulted in improved performance in spatial memory tasks compared to control groups .

- Anxiolytic Effects : Behavioral studies suggest that this compound may exhibit anxiolytic properties, potentially through its action on GABAergic pathways .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes to alkenes, followed by functionalization of the cyclopropane ring. Key steps include:

- Aminomethylation : Introducing the aminomethyl group via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., using LiAlH₄ or NaBH₄) .

- Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.

- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt .

- Optimization : Yields improve with low temperatures (0–10°C) during cyclopropane ring formation to minimize side reactions from ring strain .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (characteristic δ 1.2–2.5 ppm for cyclopropane protons) and ester/amine functional groups .

- X-ray Crystallography : Resolves stereochemistry, particularly the trans-configuration of substituents on the cyclopropane ring .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] peak at m/z ~179 for the free base) .

- Elemental Analysis : Confirms Cl⁻ content in the hydrochloride salt .

Q. How does the cyclopropane ring influence the compound’s stability under common laboratory conditions?

- Methodological Answer : The strained cyclopropane ring increases reactivity, making the compound prone to ring-opening under acidic/basic conditions or elevated temperatures. Stability tests should include:

- pH Sensitivity : Monitor decomposition via HPLC in buffers (pH 1–12) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess degradation above 80°C .

- Storage Recommendations : Store at –20°C in anhydrous, inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during cyclopropane synthesis?

- Methodological Answer : Discrepancies in stereochemistry (e.g., cis vs. trans products) often arise from variations in carbene precursors or solvent polarity. To address this:

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IA/IB .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition-state energies and favor trans-product formation .

- Reaction Kinetic Analysis : Use in-situ IR or NMR to track intermediate formation and optimize stereoselectivity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The aminomethyl group’s nucleophilicity and the cyclopropane ring’s strain drive reactivity. Key factors:

- Ring Strain : The cyclopropane’s 60° bond angles increase electrophilicity at adjacent carbons, accelerating SN2 reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .

- Leaving Group Optimization : Replace chloride with tosylate for faster substitution kinetics .

Q. How can this compound serve as a precursor in designing enzyme inhibitors or receptor ligands?

- Methodological Answer : The cyclopropane scaffold mimics rigid peptide bonds, making it valuable for:

- Enzyme Inhibition : Functionalize the amine group to target active sites (e.g., metalloproteases) via Schiff base formation .

- Ligand Design : Attach fluorophores or biotin tags to the carboxylate group for binding studies using SPR or fluorescence polarization .

- In Vivo Studies : Modify lipophilicity by altering the ester group (e.g., replacing methyl with tert-butyl) to improve blood-brain barrier penetration .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce side reactions and improve temperature control during cyclopropanation .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rh₂(S-PTTL)₄) for enantioselective cyclopropane formation .

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to purify enantiomers .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies arise from the hydrochloride salt’s hygroscopicity and pH-dependent ionization. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.